molecular formula C20H24ClN5O B2978155 3-(2-chlorophenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900286-98-8

3-(2-chlorophenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2978155
CAS No.: 900286-98-8
M. Wt: 385.9
InChI Key: QNISAJDGDULVEH-UHFFFAOYSA-N
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Description

The compound 3-(2-chlorophenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 2-chlorophenyl group at position 3, methyl substituents at positions 2 and 5, and a morpholine-containing ethylamine side chain at position 6. Its structural features are critical for modulating biological activity, particularly in targeting mycobacterial ATP synthase and other therapeutic pathways . The morpholin-4-yl ethyl group enhances solubility and bioavailability, while the 2-chlorophenyl moiety influences target binding specificity .

Properties

IUPAC Name

3-(2-chlorophenyl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O/c1-14-13-18(22-7-8-25-9-11-27-12-10-25)26-20(23-14)19(15(2)24-26)16-5-3-4-6-17(16)21/h3-6,13,22H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNISAJDGDULVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl moiety is introduced into the core structure.

    Attachment of the morpholin-4-yl ethyl group: This is usually done through a nucleophilic substitution reaction, where the morpholine derivative reacts with an intermediate compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(2-chlorophenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 2. Influence of Position 7 Amine Substituents

Compound Amine Substituent Metabolic Stability (t1/2, min) MIC (µM)
Target compound Morpholin-4-yl ethyl >120 N/A
Pyridin-2-ylmethyl analog (Ev3) Pyridin-2-ylmethyl 55 0.9
Morpholin-4-ylpropyl (Ev6) Morpholin-4-ylpropyl 135 3.5
N-(2-Methoxyethyl) analog (Ev13) 2-Methoxyethyl 90 2.1

Substituent Effects at Positions 2 and 5

The 2,5-dimethyl configuration in the target compound is contrasted with analogs bearing bulkier groups:

  • 5-tert-Butyl analogs (e.g., Ev6): Increased steric bulk at position 5 improves selectivity for mycobacterial ATP synthase (IC50 = 0.3 µM) but reduces aqueous solubility (LogP = 4.2 vs. 3.5 for the target compound) .
  • 5-Phenyl analogs (e.g., Ev4, Ev12): Aromatic groups at position 5 enhance potency (MIC = 0.5 µM) but elevate hERG binding risk (IC50 = 8.2 µM) .

Table 3. Role of Positions 2 and 5 Substituents

Compound Position 2 Position 5 LogP M. tuberculosis IC50 (µM)
Target compound Methyl Methyl 3.5 N/A
5-tert-Butyl analog (Ev6) Methyl tert-Butyl 4.2 0.3
5-Phenyl analog (Ev12) H Phenyl 4.0 0.5

Biological Activity

The compound 3-(2-chlorophenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an enzyme inhibitor and anticancer agent, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex heterocyclic structure characterized by:

  • A pyrazolo[1,5-a]pyrimidine core , which is known for its pharmacological potential.
  • Substituents such as 2-chlorophenyl , morpholinyl ethyl , and dimethyl groups , which may influence its biological activity and interaction with target enzymes.

Enzyme Inhibition

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidin-7-amine exhibit significant enzyme inhibition properties. Specifically, studies have shown that these compounds can inhibit various kinases involved in cellular signaling pathways. The inhibition mechanism often involves binding to the ATP-binding site of the target enzyme.

Table 1: Enzyme Inhibition Profile of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
3-(2-chlorophenyl)-...EGFR5.90
Other DerivativeCathepsin K≥77

The compound's ability to inhibit enzymes like EGFR suggests its potential use in cancer therapeutics, particularly in targeting malignancies with dysregulated kinase activity.

Anticancer Activity

The anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives has been explored extensively. In vitro assays against various cancer cell lines have demonstrated promising results.

Case Study: Anticancer Activity Assessment
In a study evaluating the anticancer effects of synthesized pyrazolo[1,5-a]pyrimidines against MDA-MB-231 (human breast cancer) cells, it was found that:

  • The synthesized compounds showed varying degrees of growth inhibition.
  • Positive controls (YM155 and menadione) were used for comparison.

Table 2: Anticancer Activity Results

CompoundCell LineConcentration (µM)Growth Inhibition (%)
3-(2-chlorophenyl)-...MDA-MB-2311045
Other CompoundsMDA-MB-2311030

This study highlights the compound's potential as an anticancer agent, particularly in breast cancer models.

The biological activity of 3-(2-chlorophenyl)-... is primarily attributed to its interaction with specific enzymes and proteins. Molecular docking studies have elucidated binding affinities and interaction dynamics with target enzymes. These insights are crucial for understanding how structural modifications can enhance or inhibit biological activity.

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